molecular formula C24H23N3O4S B2625936 N-(2-methylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899754-82-6

N-(2-methylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Numéro de catalogue: B2625936
Numéro CAS: 899754-82-6
Poids moléculaire: 449.53
Clé InChI: HWPLUSYLGHOVOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound N-(2-methylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring:

  • A tricyclic 8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaene core with a 6-oxo group.
  • A tetrahydrofuran (oxolan-2-yl)methyl substituent at position 3.
  • A sulfanyl-acetamide side chain linked to the tricyclic system and an N-(2-methylphenyl) group.

Its complexity necessitates advanced analytical and computational methods for comparison with analogs.

Propriétés

IUPAC Name

N-(2-methylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-15-7-2-4-10-18(15)25-20(28)14-32-24-26-21-17-9-3-5-11-19(17)31-22(21)23(29)27(24)13-16-8-6-12-30-16/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPLUSYLGHOVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-methylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that exhibits significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes multiple functional groups such as an acetamide moiety and a diazatricyclo structure. The presence of sulfur and oxygen in its structure suggests potential for diverse chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC26H27N3O4S
Molecular Weight463.57 g/mol
CAS Number899357-52-9

Biological Activity

Research indicates that this compound may exhibit various biological activities:

1. Antimicrobial Activity
Studies have shown that compounds with similar structural features possess antimicrobial properties. The presence of the oxo and sulfonyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

2. Anticancer Properties
Preliminary investigations suggest that N-(2-methylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide may interact with specific cellular targets involved in cancer progression. Its mechanism may include:

  • Inhibition of Tumor Growth: By modulating signaling pathways such as apoptosis or cell cycle regulation.
  • Induction of Cell Death: Through mechanisms like oxidative stress or DNA damage.

3. Antiviral Activity
The compound's structural characteristics suggest potential antiviral effects, possibly through inhibition of viral replication or interference with viral entry into host cells.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

1. Enzyme Inhibition
The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.

2. Receptor Modulation
It can modulate receptor activity on cell surfaces, influencing downstream signaling cascades.

3. Gene Expression Alteration
There is potential for this compound to affect gene expression related to inflammation and immune responses.

Case Studies

Several studies have investigated the biological activity of structurally similar compounds:

Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of related compounds against various bacterial strains, revealing significant inhibitory effects at low concentrations.

Study 2: Anticancer Mechanisms
In vitro assays demonstrated that similar compounds induced apoptosis in cancer cell lines through caspase activation pathways.

Study 3: Antiviral Screening
Research involving viral assays indicated that compounds with similar structures reduced viral load in infected cell cultures by disrupting viral replication processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound’s uniqueness lies in its tricyclic scaffold and hybrid substituents. Key comparisons include:

Table 1: Structural Comparison with Analogous Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Tricyclic diazatricyclo Oxolan-2-ylmethyl, sulfanyl-acetamide, N-(2-methylphenyl) Not provided
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide Linear acetamide 4-Acetylphenoxy, N-(o-tolyl) 283.32
Rapamycin analogs (e.g., Compound 1, 7) Macrolide tricyclic Variable hydroxyl, carbonyl, and alkyl groups ~900–1000

Key Observations:

  • The target compound’s tricyclic system distinguishes it from simpler acetamide derivatives like 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide, which lacks fused rings .
  • Compared to macrolide tricyclics (e.g., Rapamycin analogs), the target lacks a macrocyclic lactone but shares substituent-driven variability in regions affecting NMR shifts (e.g., positions 29–44) .

Spectroscopic Comparisons

Mass Spectrometry (MS/MS) Profiling

Molecular networking via MS/MS cosine scoring (range: 0–1) reveals fragmentation pattern similarities:

  • High cosine scores (>0.8) would indicate shared parent ion fragmentation with tricyclic or sulfanyl-acetamide analogs .
  • Example: If the target compound’s MS/MS matches a tricyclic-diazatricyclo cluster, it may belong to a bioactive family with conserved core-driven fragmentation .
NMR Chemical Shift Analysis

As demonstrated in tricyclic Rapamycin analogs (Figure 6, ), NMR shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound:

  • The oxolan-2-ylmethyl group at position 5 likely alters shifts in region A compared to non-oxolan analogs.
  • The sulfanyl-acetamide side chain may perturb region B due to sulfur’s electronegativity and spatial effects .

Computational Similarity Metrics

Bit-Vector and Fingerprint Methods
  • Bit-vector comparisons (e.g., Tanimoto coefficient) would encode the target’s functional groups (amide, oxolane, sulfanyl) and tricyclic core into binary descriptors for database screening .
  • Limitation: Such methods may overlook stereochemical or graph-theoretical nuances critical for bioactivity .
Graph-Based Similarity

Graph comparisons treat molecules as node-edge systems, capturing structural topology:

  • The target’s tricyclic core and substituents form a unique graph, differing from linear acetamides (e.g., compound) and macrolides .
  • Challenge: Graph isomorphism calculations are NP-hard, limiting scalability for large databases .

Chemical Space Positioning

Projection onto NP-Umap () classifies compounds as natural product (NP)-like or synthetic:

  • The target’s oxolane and sulfanyl-acetamide groups may place it in a “pseudo-NP” zone, resembling semi-synthetic derivatives of natural tricyclics .
  • Conversely, its fully synthetic origin might distinguish it from NPs with evolutionary-optimized bioactivity .

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